N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17231980
InChI: InChI=1S/C8H4ClF6NO4S2/c9-5-2-1-3-6(4-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H
SMILES:
Molecular Formula: C8H4ClF6NO4S2
Molecular Weight: 391.7 g/mol

N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide

CAS No.:

Cat. No.: VC17231980

Molecular Formula: C8H4ClF6NO4S2

Molecular Weight: 391.7 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide -

Specification

Molecular Formula C8H4ClF6NO4S2
Molecular Weight 391.7 g/mol
IUPAC Name N-(3-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
Standard InChI InChI=1S/C8H4ClF6NO4S2/c9-5-2-1-3-6(4-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H
Standard InChI Key VPTHJRFJWASZSA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(3-Chlorophenyl) bis(trifluoromethane)sulfonimide belongs to the sulfonimide family, featuring a central nitrogen atom bonded to two trifluoromethanesulfonyl (CF₃SO₂) groups and a 3-chlorophenyl ring. The molecular formula C₈H₄ClF₆NO₄S₂ corresponds to a molecular weight of 391.7 g/mol. Its structure is defined by the following features:

  • Trifluoromethanesulfonyl Groups: These electron-withdrawing groups enhance thermal stability and acidity, as seen in bistriflimidic acid (pKa ≈ −12.3 in 1,2-dichloroethane) .

  • 3-Chlorophenyl Substituent: The chlorine atom at the meta position introduces steric and electronic effects, potentially altering solubility and reactivity compared to unsubstituted analogs.

Table 1: Key Structural and Molecular Data

PropertyValueSource
Molecular FormulaC₈H₄ClF₆NO₄S₂
Molecular Weight391.7 g/mol
IUPAC NameN-(3-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
Canonical SMILESC1=CC(=CC(=C1)Cl)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Synthesis and Manufacturing

General Synthesis Strategy

While no direct synthesis protocol for N-(3-Chlorophenyl) bis(trifluoromethane)sulfonimide is documented, its preparation likely mirrors methods used for analogous sulfonimides. A plausible route involves:

  • Sulfonylation: Reaction of 3-chloroaniline with bis(trifluoromethanesulfonyl) chloride (Tf₂O) in a polar aprotic solvent (e.g., dichloromethane).

  • Acid Catalysis: Use of concentrated sulfuric acid to facilitate imide formation, as demonstrated in the synthesis of bistriflimidic acid .

  • Purification: Recrystallization from non-polar solvents (e.g., n-hexane) to isolate the product .

Optimized Reaction Conditions

Key parameters derived from related syntheses include:

  • Temperature: 0–20°C to control exothermic reactions .

  • Solvent System: Toluene or dichloromethane for intermediate solubility .

  • Neutralization: Post-reaction treatment with aqueous sodium hydroxide to remove acidic byproducts .

Physicochemical Properties

Thermal and Solubility Characteristics

Inferred from bistriflimide derivatives :

  • Melting Point: Expected range of 50–60°C, similar to bistriflimidic acid (52–56°C) .

  • Solubility: High solubility in polar aprotic solvents (e.g., acetonitrile) but limited in water due to hydrophobic trifluoromethyl groups .

  • Stability: Likely stable under inert atmospheres but hygroscopic, requiring storage at 2–8°C .

Acidity and Reactivity

The compound’s acidity is anticipated to exceed that of triflic acid (pKa ≈ −12.3 in dichloroethane) , making it a potent catalyst for:

  • Friedel-Crafts alkylations

  • Polymerization reactions

  • Esterifications

Applications and Industrial Relevance

Catalysis

The strong acidity and low nucleophilicity of the bis(triflyl)imide anion suggest utility in:

  • Ionic Liquids: As a counterion to enhance thermal stability and conductivity .

  • Polymer Electrolytes: Improving ion transport in lithium-ion batteries by suppressing crystallinity in poly(ethylene oxide) .

Pharmaceutical Intermediates

The chlorophenyl group may enable use in drug synthesis, particularly for:

  • Antimicrobial agents leveraging halogenated aromatics.

  • Kinase inhibitors where sulfonimides act as leaving groups.

Advanced Materials

Potential applications include:

  • Coordination Polymers: Utilizing the sulfonimide group to bind transition metals.

  • Surface Modifiers: Enhancing hydrophobicity in coatings.

Future Research Directions

Characterization Gaps

  • Spectroscopic Data: NMR (¹H, ¹³C, ¹⁹F) and IR spectra to confirm structure.

  • Thermogravimetric Analysis (TGA): Assessing decomposition pathways.

Application-Specific Studies

  • Electrochemical Performance: Testing in lithium-sulfur battery electrolytes.

  • Catalytic Efficiency: Screening in Brønsted acid-catalyzed reactions.

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